molecular formula C24H26O2 B057184 Bisphenol P CAS No. 2167-51-3

Bisphenol P

Cat. No.: B057184
CAS No.: 2167-51-3
M. Wt: 346.5 g/mol
InChI Key: GIXXQTYGFOHYPT-UHFFFAOYSA-N
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Description

Bisphenol P (BP) is an organic compound that has been the subject of much scientific research in recent years. BP is used in the synthesis of polymers, plastics, and other materials, and it has been found to have a wide range of applications in both industrial and medical settings. BP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been found to be both advantageous and limited.

Scientific Research Applications

  • Endocrine Disruption and Nuclear Receptor Interactions :

    • Bisphenol-S (BPS) and other bisphenol-A congeners and derivatives including BPF and BPA have been studied for their interactions with human estrogen receptors (hERα and hERβ), androgen receptor (hAR), and pregnane X receptor (hPXR). These compounds show agonistic and antagonistic activities through these receptors, indicating potential endocrine-disrupting properties and interactions with multiple nuclear receptors (Molina-Molina et al., 2013).
  • Estrogenic and Androgenic Activities :

    • Characterization studies have been conducted to understand the estrogenic and androgenic activities of Bisphenol A-like chemicals, including BPA, BPAF, BPZ, BPC, TMBPA, BPS, BPE, 4,4-BPF, BPAP, BPB, TCBPA, and others. These studies used in vitro cell models to assess how these compounds induce or inhibit estrogenic and androgenic activity, demonstrating a range of activities that suggest potential health implications (Pelch et al., 2018).
  • Effects on Reproductive System and Development :

    • BPA and its analogues have been shown to reduce testosterone secretion and disrupt the normal functioning of the reproductive system. Notably, this disruption occurs at concentrations as low as 10 nmol/L in human fetal testes, indicating high potency and a potential threat to reproductive health and development (Eladak et al., 2015).
  • Neuroendocrine and Behavioral Effects :

    • Studies on zebrafish have shown that exposure to Bisphenol A and its analogues during early development can affect the reproductive neuroendocrine system and alter gene expression related to estrogen receptor, thyroid hormone receptor, and enzyme aromatase pathways. These changes can have implications for hormone system functioning and several metabolic pathways, potentially affecting behavior and development (Qiu et al., 2016).
  • Environmental Persistence and Ecotoxicology :

    • The widespread use and environmental persistence of bisphenols, including BPA and its alternatives like BPS and BPF, have raised concerns about their continuous release and ecotoxicological impacts. Research has been conducted to understand the fate of these compounds in various ecosystems and their effects on wildlife and human health (Pivnenko et al., 2015).

Mechanism of Action

Target of Action

Bisphenol P, like its analog Bisphenol A (BPA), is known to interact with estrogen receptors (ERs) in the body . It acts as a partial agonist of ERs, activating the N-terminal activation function 1 . This interaction with ERs is a key aspect of Bisphenol P’s mechanism of action.

Mode of Action

Bisphenol P interacts with its targets, the estrogen receptors, in a manner that differs from the natural hormone 17-β estradiol . The compound can act as a weak agonist or antagonist on these receptors, depending on the specific context . This dual mode of action allows Bisphenol P to influence a variety of physiological processes.

Biochemical Pathways

Bisphenol P, through its interaction with estrogen receptors, can affect several biochemical pathways. It has been shown to influence protein synthesis, amino acid metabolism, and energy metabolism . These effects can lead to changes in cellular function and potentially contribute to various health effects.

Pharmacokinetics

It is known that bisphenols, in general, undergo glucuronidation, a major elimination process that converts these compounds into hydrophilic molecules that are excreted in the urine .

Result of Action

The molecular and cellular effects of Bisphenol P’s action are diverse and can vary depending on the specific context. For example, Bisphenol P has been shown to affect glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol P. For instance, the compound’s effects can be influenced by its concentration in the environment, as well as by the presence of other chemicals . Additionally, Bisphenol P can be released into the environment from various sources, including manufacturing plant effluent discharge .

Safety and Hazards

Exposure to BPA is a concern because of the possible health effects on the brain and prostate gland of fetuses, infants, and children. It can also affect children’s behavior . BPA can contaminate food, beverage, air, and soil, and it accumulates in several human tissues and organs .

Future Directions

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, and studies that broaden understanding of potential endocrine .

Properties

IUPAC Name

4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXXQTYGFOHYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058693
Record name Bisphenol P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167-51-3
Record name Bisphenol P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2167-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The polycarbonates may, of course, be branched by incorporating small quantities of polyhydroxyl compounds, e.g. 0.05 to 2.0 mols percent (based on the quantity of bisphenols). Polycarbonates of this kind have been described, e.g. in German Offenlegungsschriften No. 1,570,533; 2,116,974 and 2,113,347, in British Patents No. 885,442 and 1,079,821 and in U.S. Pat. No. 3,544,514. The following are some of the polyhydroxyl compounds which are suitable for this purpose: Phloroglucinol, 4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptene-(2), 4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptane, 1,3,5-tri-(4-hydroxyphenyl)-benzene, 1,1,1-tri-(4-hydroxyphenyl)-ethane, tri-(4-hydroxyphenyl)-phenyl-methane, 2,2-bis-[4,4-(4,4'-dihydroxydiphenyl)-cyclohexyl]-propane, 2,4-bis-(4-hydroxyphenyl-4-isopropyl)-phenol,2,6-bis-(2'-hydroxy-5'-methyl-benzyl)-4-methylphenol, 2,4-dihydroxybenzoic acid, 2-(4-hydroxyphenyl)-2-(2,4-dihydroxyphenyl)-propane and 1,4-bis-(4',40"-dihydroxytriphenyl-methyl)-benzene.
[Compound]
Name
polycarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2-bis-[4,4-(4,4'-dihydroxydiphenyl)-cyclohexyl]-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,4-bis-(4-hydroxyphenyl-4-isopropyl)-phenol,2,6-bis-(2'-hydroxy-5'-methyl-benzyl)-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(4-hydroxyphenyl)-2-(2,4-dihydroxyphenyl)-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-bis-(4',40"-dihydroxytriphenyl-methyl)-benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
bisphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Polycarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptene-(2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
tri-(4-hydroxyphenyl)-phenyl-methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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